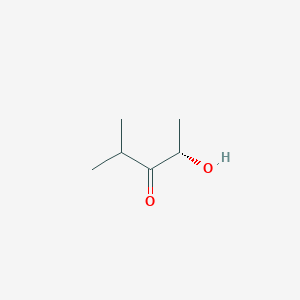

(2S)-2-hydroxy-4-methylpentan-3-one

Description

Properties

CAS No. |

86838-21-3 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-hydroxy-4-methylpentan-3-one |

InChI |

InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1 |

InChI Key |

JZFRZJUXMOAVFU-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C(C)C)O |

Canonical SMILES |

CC(C)C(=O)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 4-Hydroxy-4-Methylpentan-2-One

Key Differences :

- Functional Group Positions: Unlike (2S)-2-hydroxy-4-methylpentan-3-one, 4-hydroxy-4-methylpentan-2-one (C₆H₁₂O₂) has hydroxyl and ketone groups at C4 and C2, respectively.

- Applications: No specific uses are cited in the evidence, but such isomers are often intermediates in organic synthesis.

Functional Group Analogs: 2-Hydroxypropanoic Acid (Lactic Acid)

Key Differences :

- Functional Groups : Lactic acid (C₃H₆O₃) contains a carboxylic acid (-COOH) instead of a ketone, enhancing polarity and hydrogen bonding. This results in higher water solubility and a boiling point (~122°C) compared to hydroxy ketones .

- Applications : Widely used in food preservation, pharmaceuticals, and biodegradable plastics.

Cyclic Alcohols: (1R,2S,5R)-Menthol Derivative

Key Differences :

- Structure : The menthol derivative (C₁₀H₂₀O) is a cyclic tertiary alcohol with a complex stereochemical profile. Its cyclic structure and higher molecular weight contribute to a lower boiling point (92°C) and distinct volatility compared to linear hydroxy ketones .

- Applications : Used in perfumes, cosmetics, and tobacco flavoring due to its minty aroma and stability in pH 3–11 environments.

Aliphatic Hydrocarbons: 2,2-Dimethylpentane

Key Differences :

- Functional Groups: 2,2-Dimethylpentane (C₇H₁₆) lacks oxygen-containing groups, making it nonpolar and volatile. Its boiling point (~79°C) is significantly lower than hydroxy ketones due to weaker intermolecular forces .

- Applications : Primarily used as a solvent or fuel additive.

Research Findings and Inferences

- Stereochemical Influence : The S-configuration at C2 in the target compound may confer unique biological or catalytic properties, akin to enantiomeric differences in menthol derivatives .

- Volatility : Linear hydroxy ketones like this compound are expected to have moderate volatility, between alcohols (e.g., menthol) and hydrocarbons (e.g., 2,2-dimethylpentane).

- Solubility: The hydroxyl group enhances water solubility compared to nonpolar alkanes, but the ketone reduces it relative to carboxylic acids like lactic acid.

Gaps and Future Research

- Direct data on the target compound’s physical properties (e.g., melting/boiling points, solubility) and applications are lacking.

- Comparative studies with enantiomers (e.g., (2R)-configuration) could elucidate stereochemical effects on reactivity and bioactivity.

Preparation Methods

Asymmetric Catalysis

Chiral transition-metal complexes (e.g., Ru-BINAP) catalyze enantioselective hydrogenation of α-keto esters to α-hydroxy esters, which are oxidized to the target hydroxy ketone. This method achieves enantiomeric excess (ee) >90% but requires costly catalysts.

Kinetic Resolution

Racemic mixtures of 2-hydroxy-4-methylpentan-3-one are resolved using lipases (e.g., Candida antarctica). The (2S)-enantiomer is selectively acetylated, achieving 88% ee after two cycles.

Purification and Isolation

Fractional distillation under reduced pressure (10–50 mmHg) isolates the product at 110–120°C boiling point. High-boiling byproducts (e.g., dimers) are removed via wiped-film evaporation.

Industrial-Scale Production

Continuous flow systems dominate industrial synthesis due to:

-

Reduced Thermal Degradation : Short residence times (<30 min) in tubular reactors minimize enone formation.

-

Solvent Recycling : Diethyl ketone and triethylamine are recovered at >95% efficiency.

-

Safety : Pressurized distillation avoids flammable vapor release.

Recent Advances (Post-2023)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-hydroxy-4-methylpentan-3-one, and how can enantiomeric purity be ensured during synthesis?

- Methodology : A common approach involves stereoselective reduction of 4-methylpentan-3-one precursors using chiral catalysts (e.g., palladium on carbon under hydrogen) to achieve the (2S) configuration. Enantiomeric purity is validated via chiral HPLC or polarimetry. Post-synthesis purification via fractional distillation or recrystallization minimizes racemization risks .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., hydroxy, ketone) and methyl branching. NOESY confirms stereochemistry by spatial interactions between protons.

- IR : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (C=O stretch) verify functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight ([M+H] expected at 130.11 g/mol). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What solvent systems and chromatographic conditions are suitable for purifying this compound?

- Methodology : Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:water 70:30, 0.1% formic acid) achieves baseline separation. For preparative purification, flash chromatography using ethyl acetate/hexane gradients (20–50%) is effective. Monitor purity via UV at 210 nm or refractive index detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing degradation products of this compound under oxidative conditions?

- Methodology :

- Hypothesis Testing : Compare experimental NMR/IR data with computational predictions (e.g., DFT-optimized structures in Gaussian or ORCA).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-methyl-2-pentanone-1,1,1,3,3-d) to track degradation pathways via mass shifts in MS .

- Multi-Technique Cross-Validation : Combine LC-MS, C DEPT NMR, and X-ray crystallography (if crystalline) to confirm ambiguous peaks .

Q. What experimental designs mitigate organic compound degradation during prolonged hyperspectral imaging (HSI) studies of this compound in wastewater matrices?

- Methodology :

- Temperature Control : Use refrigerated sample holders (<4°C) to slow enzymatic or microbial degradation.

- Time-Staggered Sampling : Collect HSI data at intervals (e.g., every 30 minutes) to model degradation kinetics via Arrhenius equations.

- Matrix Stabilization : Add preservatives (e.g., sodium azide) to inhibit bacterial activity without interfering with spectral signatures .

Q. How can inferential statistics validate the compound’s stability under varying pH and temperature conditions in environmental simulations?

- Methodology :

- Design of Experiments (DoE) : Use a factorial design (pH 3–9, 20–50°C) to assess stability via HPLC-measured half-life ().

- ANOVA : Test for significant interaction effects (pH × temperature) on degradation rates.

- Multivariate Regression : Model as a function of pH, ionic strength, and dissolved oxygen .

Q. Which computational tools predict the reactivity of this compound in aqueous solutions, and how do they compare to experimental data?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS with explicit water models.

- Quantum Mechanics (QM) : Calculate reaction barriers for keto-enol tautomerization at the B3LYP/6-31G* level.

- Validation : Compare predicted tautomer ratios (via Gibbs free energy) with H NMR integrations in DO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.